molecular formula C22H26N4O3 B5652603 9-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5652603
M. Wt: 394.5 g/mol
InChI Key: CFLUMUJNYGGXJX-UHFFFAOYSA-N
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Description

The molecule of interest belongs to the class of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, known for their pharmacological activities. The specific compound mentioned is a part of a broader family of spiro compounds synthesized for various studies, including but not limited to antihypertensive screening and investigation into their molecular structures and chemical properties (Clark et al., 1983).

Synthesis Analysis

The synthesis of similar 3,9-diazaspiro[5.5]undecane derivatives can be achieved through intramolecular spirocyclization of 4-substituted pyridines, involving in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

Structural characterization of related compounds, such as 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane, has been accomplished through techniques like single crystal X-ray diffraction, providing insights into the compound's molecular geometry and intermolecular interactions (Zhu, 2011).

Chemical Reactions and Properties

The chemical properties of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been explored, revealing significant antihypertensive activity for specific compounds within this class. These activities have been attributed to peripheral alpha 1-adrenoceptor blockade, demonstrating the intricate relationship between chemical structure and biological activity (Clark et al., 1983).

Physical Properties Analysis

Research on similar compounds, such as the synthesis and crystal structure analysis of derivatives, has provided valuable information regarding the physical properties of these molecules. These studies have often focused on understanding the crystal packing, molecular conformations, and potential hydrogen bonding interactions (Brimble et al., 1997).

properties

IUPAC Name

9-(1-methyl-6-oxopyridine-3-carbonyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-24-15-18(2-3-19(24)27)21(29)25-12-8-22(9-13-25)7-4-20(28)26(16-22)14-17-5-10-23-11-6-17/h2-3,5-6,10-11,15H,4,7-9,12-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLUMUJNYGGXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)N2CCC3(CCC(=O)N(C3)CC4=CC=NC=C4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

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